molecular formula C16H11ClN2O B3717759 2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE

2-(4-CHLOROSTYRYL)-4(3H)-QUINAZOLINONE

Cat. No.: B3717759
M. Wt: 282.72 g/mol
InChI Key: YKIMOUNVHVSEAW-JXMROGBWSA-N
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Description

2-(4-Chlorostyryl)-4(3H)-quinazolinone is a functionalized quinazolinone derivative offered for research purposes. Quinazolinones are a significant class of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . This compound features a chlorostyryl substitution at the 2-position, a modification that is often explored to enhance biological activity and selectivity. Preliminary research on analogous quinazolinone derivatives indicates potential for investigation in several areas. The core 4(3H)-quinazolinone structure is associated with anticancer activity , with some derivatives acting as protein kinase inhibitors or DNA intercalators . Furthermore, the structural framework suggests potential for antimicrobial studies against various bacterial and fungal pathogens . The specific presence of the chlorostyryl group may be of particular interest for developing structure-activity relationships (SAR) in the design of novel therapeutic agents . Researchers can utilize this chemical as a key intermediate for further synthetic elaboration or as a reference standard in bio-screening assays. This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-[(E)-2-(4-chlorophenyl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-8-5-11(6-9-12)7-10-15-18-14-4-2-1-3-13(14)16(20)19-15/h1-10H,(H,18,19,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIMOUNVHVSEAW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

The quinazoline scaffold, including 2-(4-chlorostyryl)-4(3H)-quinazolinone, has been extensively studied for its anticancer properties. Research indicates that derivatives of quinazolinones exhibit significant activity against various cancer cell lines.

Case Studies and Findings

  • A study highlighted the synthesis of various 4-anilinoquinazoline derivatives, which showed promising anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The compound exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-711.94
This compoundHepG27.09

Antibacterial Applications

Another significant application of this compound is its antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies and Findings

  • A study evaluated the antibacterial activity of a series of quinazolinone derivatives against MRSA strains, demonstrating that certain compounds exhibited synergistic effects with existing antibiotics like piperacillin-tazobactam. This suggests that these derivatives could be developed into new therapeutic strategies against resistant bacterial infections .
CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMRSA2

Other Pharmacological Activities

Beyond anticancer and antibacterial properties, quinazolinones have shown potential in other therapeutic areas:

  • Anti-inflammatory Activity: Some derivatives exhibit significant anti-inflammatory effects, making them candidates for treating inflammatory diseases .
  • CNS Activity: Certain compounds within this class have demonstrated central nervous system depressant activity, indicating potential applications in neurological disorders .

Comparison with Similar Compounds

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : The 4-nitrostyryl derivative (EWG) exhibits anticonvulsant activity, likely due to enhanced electron-deficient aromatic interactions with neuronal targets .
  • Halogen Effects : Chloro and bromo substituents (as in ) improve lipophilicity, aiding membrane penetration and boosting antimicrobial/anti-inflammatory efficacy.
  • Styryl vs.

Halogen-Substituted Quinazolinones

Halogen atoms (Cl, F, Br) are common in bioactive quinazolinones. Notable examples:

Compound Name Halogen Position Molecular Weight (g/mol) Applications Reference
Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-triazol-1-yl)-4(3H)-quinazolinone) 2,4-Dichlorophenyl ~372 Agricultural fungicide
Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-triazol-1-yl)-4(3H)-quinazolinone) 2,4-Dichlorophenyl, 6-F ~390 Broad-spectrum pesticide
2-(4-Chlorophenoxy)ethylsulfanyl-1H-quinazolin-4-one 4-Chlorophenoxy, thioether ~333 Research compound (unspecified use)

Key Findings :

  • Dichlorophenyl Groups : In quinconazole and fluquinconazole, dichlorophenyl moieties enhance stability and binding to fungal cytochrome P450 enzymes .
  • Fluoro Additions: Fluquinconazole’s 6-fluoro substitution improves systemic translocation in plants compared to non-fluorinated analogs .

Quinazolinones with Heterocyclic Moieties

Incorporation of oxazole, pyridine, or thiazole rings diversifies interactions:

Compound Name Heterocycle Molecular Weight (g/mol) Notable Features Reference
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Oxazole, thioether ~395 Enhanced solubility, anticancer
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-2-(3-methylphenyl)quinoline-4-carboxamide Thiazole, carboxamide ~468 Target-specific interactions
3-(4-Fluorophenyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one Oxadiazole, thioether ~450 (estimated) Kinase inhibition potential

Key Findings :

  • Oxazole/Thiazole Moieties : These groups improve metabolic stability and selectivity. For example, the oxazole-thioether compound in shows higher aqueous solubility than purely aromatic analogs.
  • Carboxamide Linkages : As in , carboxamide bridges facilitate hydrogen bonding with target proteins, critical for anticancer activity.

Physicochemical Trends :

  • Molecular Weight : Styryl derivatives (e.g., ~430 g/mol in ) are heavier than simpler halogenated analogs (~333 g/mol in ), impacting bioavailability.
  • Solubility : Oxazole/thioether groups (as in ) enhance solubility compared to fully aromatic systems.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-chlorostyryl)-4(3H)-quinazolinone derivatives?

  • Methodological Answer : Synthesis typically involves condensation of 4-chloro-substituted benzaldehydes with quinazolinone precursors under reflux conditions. For example, a two-step process may include:

  • Step 1 : Reaction of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates.
  • Step 2 : Cyclization using catalysts like acetic acid or bases (e.g., triethylamine) in solvents such as ethanol or DMF. Reaction time (6–12 hrs) and temperature (80–100°C) significantly impact yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. How can researchers confirm the structural identity of synthesized this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic protons, styryl doublet signals (~δ 7.5–8.0 ppm), and carbonyl groups (~δ 165–170 ppm) .
  • Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns for chlorine .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves bond angles and torsion angles (e.g., C-Cl bond length ~1.74 Å) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer :

  • Bacterial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) using broth microdilution (MIC values). Include positive controls like ciprofloxacin .
  • Fungal Strains : Assess antifungal activity against C. albicans via agar diffusion.
  • Data Interpretation : Compare inhibition zones or MICs with baseline thresholds (e.g., MIC ≤ 50 µg/mL indicates potential activity). Note discrepancies in activity across strains due to membrane permeability differences .

Advanced Research Questions

Q. How can researchers optimize low-yield reactions in quinazolinone synthesis?

  • Methodological Answer : Low yields (e.g., 35% in ) may arise from steric hindrance or side reactions. Strategies include:

  • Catalyst Screening : Transition metals (e.g., Pd) or organocatalysts for regioselective cyclization.
  • Solvent Optimization : Polar aprotic solvents (e.g., NMP) enhance solubility of hydrophobic intermediates.
  • Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry .

Q. How to resolve contradictions in spectral data for quinazolinone derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H NMR splitting) may indicate tautomerism or impurities.

  • Dynamic NMR : Probe temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms).
  • 2D NMR : HSQC and HMBC to assign coupling between protons and carbons, clarifying ambiguous peaks .
  • Repurification : Re-crystallize or use preparative HPLC to isolate pure fractions for re-analysis .

Q. What computational methods support structure-activity relationship (SAR) studies for quinazolinones?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions with bacterial targets (e.g., dihydrofolate reductase). Focus on the chlorostyryl group’s role in binding pocket occupancy .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50_{50} data .
  • DFT Calculations : Optimize geometries at B3LYP/6-31G* level to predict electronic effects (e.g., Cl substituent’s electron-withdrawing impact) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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